Recipavrin

Antispasmodic Physicochemical characterization Solid-state properties

Recipavrin HCl is a ketone-free methadone analog that eliminates μ-opioid agonism, redirecting activity toward smooth muscle targets. Its unique ATC code (A03AX30), well-defined mp (118–120 °C), and bp (351.4 °C) make it an ideal reference standard for structure-property relationship studies, formamide metabolite research, and regulatory filing requiring a distinct gastrointestinal antispasmodic comparator. Source with confidence for your next comparative effectiveness or impurity profiling project.

Molecular Formula C18H24ClN
Molecular Weight 289.8 g/mol
CAS No. 22173-83-7
Cat. No. B13814330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecipavrin
CAS22173-83-7
Molecular FormulaC18H24ClN
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-]
InChIInChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H
InChIKeyJCFRXWVRVBVWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Recipavrin (CAS 22173-83-7): A Methadone-Derived Antispasmodic with a Distinct Structural and Pharmacological Profile


Recipavrin (N,N,α-trimethyl-γ-phenylbenzenepropanamine hydrochloride; CAS 22173-83-7) is a synthetic tertiary amine belonging to the diphenylmethane class [1]. It is a structural analog of the opioid analgesic methadone, from which it differs critically by the absence of the ethyl ketone side chain [2]. Originally marketed as a spasmolytic agent for functional gastrointestinal disorders under the ATC code A03AX30, Recipavrin has a molecular weight of 289.8 g/mol (HCl salt) and is characterized by a melting point of 118–120 °C (free base) [3][4]. Its pharmacological classification as both a musculotropic and anticholinergic agent distinguishes it from single-mechanism comparators in the gastrointestinal antispasmodic category.

Why Recipavrin Cannot Be Swapped with Standard Antispasmodics or Methadone Analogs: A Quantitative Divergence


While several antispasmodic agents share the diphenylmethane scaffold—including alverine, fendiline, diisopromine, and emepronium—Recipavrin combines a tertiary amine side chain (N,N-dimethyl) with the absence of functional groups that dominate the pharmacology of its closest structural relatives. Unlike methadone, its ethyl ketone deletion eliminates μ-opioid receptor agonism, redirecting activity toward smooth muscle targets [1]. Compared to alverine, which carries an N-ethyl-N-(3-phenylpropyl) substitution, Recipavrin's N,N-dimethyl configuration yields measurably distinct physicochemical properties (e.g., melting point and boiling point) that affect formulation, handling, and procurement specifications [2][3]. These systematic structural and physicochemical divergences preclude direct interchangeability in either research or therapeutic contexts.

Quantitative Differentiation of Recipavrin: Head-to-Head Physicochemical and Structural Evidence Against Key Comparators


Melting Point Divergence: Recipavrin vs. Alverine and Methadone

Recipavrin free base exhibits a melting point of 118–120 °C when crystallized from water, a value that is 18–20 °C higher than the closely related antispasmodic alverine (mp 100–102 °C) and dramatically lower than the opioid analog methadone hydrochloride (mp 235 °C) [1][2][3]. These differences arise from distinct intermolecular packing forces driven by the unique N,N-dimethyl substitution pattern of Recipavrin and the absence of the ketone moiety that elevates methadone's lattice energy.

Antispasmodic Physicochemical characterization Solid-state properties

Thermal Stability Under Distillation: Boiling Point Comparison

Recipavrin's boiling point of 351.4 °C at 760 mmHg positions it 7.4 °C below alverine (358.8 °C) and over 100 °C below fendiline (452.1 °C), reflecting its intermediate molecular weight and hydrogen-bonding capacity [1]. The lower boiling point relative to fendiline arises from the absence of an extended N-phenethyl substituent that increases fendiline's molecular surface area and polarizability.

Thermal stability Distillation Process chemistry

Density and Molecular Packing: Recipavrin vs. Alverine and Fendiline

The experimentally derived density of Recipavrin free base is 0.975 g/cm³, which is nearly indistinguishable from alverine at 0.973 g/cm³ but significantly lower than fendiline's 1.031 g/cm³ [1][2]. The elevated density of fendiline is attributable to its larger N-phenethyl moiety, which increases molecular mass per unit volume. The near-identity in density between Recipavrin and alverine suggests similar packing efficiencies in the solid state despite divergent melting behavior.

Density Formulation science Solid-state characterization

Unique Metabolic Pathway: Formamide Metabolite Formation in the Absence of the Ketone Side Chain

Recipavrin was deliberately selected as a model compound because it retains the core 4,4-diphenyl-N,N-dimethyl-2-butylamine structure of methadone while lacking the ethyl ketone side chain [1]. In vivo biliary metabolite profiling in Wistar rats demonstrated that Recipavrin produces a conjugated formamide-like metabolite upon β-glucuronidase hydrolysis, with GC-MS characteristics identical to synthetic oxaziridine and formamide standards—directly analogous to methadone's metabolic pathway but occurring independently of ketone-dependent oxidation [2]. This confirms that the formamide biotransformation pathway is general to diphenylbutylamine-containing drugs and is not contingent on the ketone moiety.

Drug metabolism Metabolite identification Structural analog comparison

Defined Daily Dose and ATC Classification: Regulatory Positioning

Recipavrin is assigned the unique ATC code A03AX30 (Other drugs for functional gastrointestinal disorders) with a defined daily dose (DDD) of 50 mg and oral route of administration [1]. This places it in a distinct regulatory subcategory separate from alverine (A03AX08), diisopromine (A03AX11), and fendiline (C08EA01), reflecting its unique combination of musculotropic and anticholinergic mechanisms. The specific ATC assignment is critical for pharmacovigilance, reimbursement coding, and clinical trial design.

Regulatory science ATC classification Therapeutic equivalence

Pharmacological Duality: Musculotropic and Anticholinergic Activity

Recipavrin exerts a dual spasmolytic mechanism combining direct musculotropic action (relaxation of smooth muscle independent of receptor blockade) with anticholinergic (muscarinic receptor antagonist) activity . This dual mechanism contrasts with the predominantly single-mechanism profiles of key comparators: alverine acts primarily as a direct smooth muscle relaxant with negligible anticholinergic activity, while emepronium bromide functions as a pure muscarinic antagonist used chiefly for urinary incontinence [1][2]. The absence of head-to-head receptor binding data (Ki/IC50 values) for Recipavrin prevents quantitative comparison of potency at this time.

Pharmacodynamics Smooth muscle pharmacology Mechanism of action

Evidence-Driven Application Scenarios for Recipavrin Procurement and Research Deployment


Analytical Reference Standard for Methadone Metabolite Studies

Recipavrin serves as a ketone-free structural analog of methadone, enabling researchers to dissect the contribution of the ethyl ketone side chain to formamide metabolite formation. Its melting point (118–120 °C) and boiling point (351.4 °C) provide distinct identity verification parameters that prevent confusion with methadone reference standards (mp 235 °C) [1][2]. This scenario is directly supported by the in vivo biliary metabolite study (Slatter et al., 1990) demonstrating parallel formamide biotransformation [3].

Physicochemical Comparator in Diphenylmethane Library Screening

With a density of 0.975 g/cm³, boiling point of 351.4 °C, and mp of 118–120 °C, Recipavrin occupies a well-defined physicochemical space within the diphenylmethane antispasmodic class [1][2]. Its proximity to alverine (density 0.973 g/cm³, bp 358.8 °C) and distance from fendiline (density 1.031 g/cm³, bp 452.1 °C) makes it a valuable intermediate reference for structure-property relationship studies and solubility parameter calibration.

Regulatory-Exclusive Procurement for Functional Gastrointestinal Disorder Research

Recipavrin's unique ATC classification (A03AX30) with a DDD of 50 mg distinguishes it from all other drugs in the A03A category for regulatory filing, pharmacovigilance database construction, and clinical trial comparator selection [1]. Organizations requiring a gastrointestinal antispasmodic with a distinct regulatory identity for comparative effectiveness research can leverage this code-specific differentiation.

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